molecular formula C13H9FN2 B8781826 5'-Amino-2'-fluorobiphenyl-2-carbonitrile CAS No. 425378-70-7

5'-Amino-2'-fluorobiphenyl-2-carbonitrile

Cat. No. B8781826
M. Wt: 212.22 g/mol
InChI Key: LWWQJVQGRUXCRN-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

To a solution of 5′-amino-2′-fluorobiphenyl-2-carbonitrile (11.17 g, 52.6 mmol) in 1,4-dioxane (60 ml) was added 48% hydrobromic acid (250 ml) and the resulting suspension was cooled to 2° C., whilst stirring with an air stirrer. To this was added, dropwise over 20 min, a solution of sodium nitrite (4.18 g, 60.6 mmol) in water (11 ml), keeping the temperature below 5° C. The mixture was then stirred at 2±2° C. for 2 h before adding a cooled (5° C.) solution of freshly purified copper(I) bromide (25.40 g, 177.1 mmol) in 48% hydrobromic acid (75 ml). The mixture was stirred at 1±1° C. for 10 min before heating to 47° C. over 1 h. The mixture was diluted with ice-cold water (1.25 l) and extracted with ethyl acetate (2×500 ml). The combined organic extracts were washed with 1 M aqueous Na2SO3 (100 ml), then saturated aqueous NaCl (100 ml), dried (MgSO4) and evaporated in vacuo to leave 16.08 g of 5′-bromo-2′-fluorobiphenyl-2-carbonitrile as a light brown solid: 1H NMR (360 MHz, CDCl3) δ 7.12 (1H, t, J 9.1 Hz), 7.47-7.57 (4H, m), 7.68 (1H, td, J 7.7, 1.3 Hz), 7.79 (1H, d, J 7.8 Hz).
Quantity
11.17 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1.25 L
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
25.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+].[BrH:21]>O1CCOCC1.O.[Cu]Br>[Br:21][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.17 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C=1C(=CC=CC1)C#N)F
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
1.25 L
Type
solvent
Smiles
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
Br
Name
Quantity
25.4 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
whilst stirring with an air stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added, dropwise over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 2±2° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
before adding
STIRRING
Type
STIRRING
Details
The mixture was stirred at 1±1° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
before heating to 47° C. over 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1 M aqueous Na2SO3 (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl (100 ml), dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C=1C(=CC=CC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.